molecular formula C7H11N3O3 B12830628 Ethyl ((2-oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamate

Ethyl ((2-oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamate

Cat. No.: B12830628
M. Wt: 185.18 g/mol
InChI Key: KFRRIJWOLJVPEX-UHFFFAOYSA-N
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Description

Ethyl ((2-oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((2-oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamate typically involves the reaction of ethyl carbamate with an appropriate imidazole derivative under controlled conditions. One common method includes the use of ethyl chloroformate and an imidazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((2-oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Ethyl ((2-oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl ((2-oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, ultimately influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
  • Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-methylcarbamate
  • Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-ethylcarbamate

Uniqueness

Ethyl ((2-oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl N-[(2-oxo-1,3-dihydroimidazol-4-yl)methyl]carbamate

InChI

InChI=1S/C7H11N3O3/c1-2-13-7(12)9-4-5-3-8-6(11)10-5/h3H,2,4H2,1H3,(H,9,12)(H2,8,10,11)

InChI Key

KFRRIJWOLJVPEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1=CNC(=O)N1

Origin of Product

United States

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